6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
6-(2-chloroethyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-6-7(2-3-10)8(13)12-4-5-14-9(12)11-6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZSNASRUSJMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355868 | |
| Record name | 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86488-00-8 | |
| Record name | 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-chloroethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with a thiazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO, and may require the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolopyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, demonstrating efficacy against both solid tumors and hematological malignancies. For example:
- In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. It has shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. The thiazolo-pyrimidine scaffold is known to contribute to its bioactivity, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit certain kinases involved in cancer progression and other diseases. This inhibition could lead to the development of targeted therapies .
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects. Preliminary studies indicate that it could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 3-(4-Bromophenyl)-6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (11e)
- Substituents : A piperazinyl-ethyl group at the 6-position and a 4-bromophenyl group at the 3-position.
- This compound showed a melting point of 132–133°C .
- Pharmacological Relevance : Similar piperazinyl derivatives are often explored as serotonin receptor antagonists .
2.1.2 7-Methyl-6-(methylselanyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (3ae)
- Substituents : A methylselanyl group at the 6-position.
- It has a melting point of 131–132°C and a yield of 85% via electrochemical selenylation .
- Comparison : The chloroethyl group in the target compound offers better leaving-group ability (Cl⁻ vs. SeMe), favoring alkylation reactions.
2.1.3 3-Benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
- Substituents : A benzoyl group at the 3-position.
- Impact: The electron-withdrawing benzoyl group reduces electron density on the pyrimidinone ring, altering reactivity in electrophilic substitutions. X-ray analysis confirmed planar geometry with intermolecular hydrogen bonding influencing crystal packing .
Functional Derivatives
2.2.1 Ethyl 3-(3-(4-Chlorophenyl)ureido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (7a)
- Substituents : Ureido and carboxylate groups.
- Impact : The 2,4-dimethoxyphenyl and ureido groups enhance solubility and hydrogen-bonding capacity, critical for antimicrobial activity. This derivative showed an 80% yield and a melting point of 180–182°C .
- Comparison: The target compound’s chloroethyl group lacks hydrogen-bonding donors but may improve membrane permeability due to its lipophilicity.
2.2.2 Setoperone (R-52245)
- Structure : Features a 6-(2-bromoethyl) group and a 4-(4-fluorobenzoyl)piperidine substituent.
- Synthesis : Derived from bromoethyl intermediates via nucleophilic substitution .
- Pharmacology : Acts as a 5-HT₂ antagonist, highlighting the role of ethyl-linked substituents in receptor binding .
Physicochemical and Pharmacological Comparisons
Pharmacological and Industrial Relevance
Biological Activity
6-(2-Chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, identified by CAS No. 86488-00-8, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C₉H₉ClN₂OS
- Molecular Weight : 228.70 g/mol
- Purity : Typically ≥ 98%
- Storage Conditions : Inert atmosphere at 2-8°C
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its anticancer properties. It exhibits cytotoxic effects against various cancer cell lines, which has been documented in several studies.
The compound's mechanism of action is thought to involve:
- Inhibition of Kinases : Similar compounds have shown inhibition of key kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that it may promote apoptotic pathways in cancer cells.
Efficacy Against Cancer Cell Lines
The efficacy of this compound has been assessed against multiple human cancer cell lines. The following table summarizes the IC₅₀ values reported for various studies:
Case Studies
-
Study on Anticancer Activity :
A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity with IC₅₀ values ranging from 0.16 to 3.24 µM across different cell types, indicating a promising therapeutic potential against breast and lung cancers . -
Mechanistic Insights :
Another investigation focused on the molecular mechanisms underlying the compound's activity, revealing that it induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins . This suggests its potential as a lead compound for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The structural modifications of thiazolo[3,2-a]pyrimidin derivatives have shown varying biological activities. The presence of the chloroethyl group at position 6 is crucial for enhancing cytotoxicity compared to other substitutions .
Q & A
Basic: What synthetic methodologies are commonly employed for 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of precursors such as thiourea derivatives or thioamides with α,β-unsaturated carbonyl compounds. Key steps include:
- Thiazole Ring Formation : Cyclization under acidic or basic conditions using catalysts like acetic anhydride or sodium acetate. For example, chloroacetic acid and sodium acetate in glacial acetic acid promote cyclization at reflux temperatures (78–100°C) .
- Chloroethyl Substituent Introduction : Alkylation using 1,2-dichloroethane or chloroethylating agents under controlled pH (e.g., NaHCO₃ buffer) to minimize side reactions .
Optimization Strategies : - Temperature Control : Higher yields (70–78%) are achieved with prolonged reflux (8–10 hours) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while acetic acid improves cyclization efficiency .
- Catalyst Screening : Sodium acetate is preferred over stronger bases to avoid decomposition of sensitive intermediates .
Advanced: How do electronic effects of substituents influence regioselectivity in nucleophilic substitution reactions of thiazolo[3,2-a]pyrimidin-5-one derivatives?
Answer:
Regioselectivity is governed by the electron-withdrawing/donating nature of substituents:
- Chloroethyl Group : The electron-withdrawing chlorine atom activates the adjacent carbon for nucleophilic attack, directing substitution to the C2 position of the thiazole ring .
- Methyl Group at C7 : Electron-donating methyl groups stabilize the pyrimidinone ring, reducing reactivity at C5 but enhancing electrophilicity at C6 .
Methodological Insights : - DFT Calculations : Predict charge distribution and reactive sites .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify dominant pathways under varying conditions (e.g., pH, solvent polarity) .
Basic: What spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methyl at δ 2.3–2.5 ppm, chloroethyl at δ 3.7–4.1 ppm) and confirms ring fusion .
- IR Spectroscopy : Identifies carbonyl (C=O at ~1700 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .
- X-ray Diffraction : Resolves puckering in the thiazolo-pyrimidine ring (e.g., dihedral angles ~80° between fused rings) and confirms stereochemistry .
Best Practices : - Use deuterated DMSO for NMR to solubilize polar intermediates.
- Recrystallize from ethyl acetate/ethanol (3:2) for high-quality single crystals .
Advanced: How can contradictions in reported biological activities of analogous compounds inform the design of new derivatives?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) arise from:
- Substituent Variations : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing membrane permeability, while bulky aryl groups improve kinase inhibition (anticancer) .
- Metabolic Stability : Chloroethyl derivatives may exhibit shorter half-lives due to hydrolysis, necessitating prodrug strategies .
Design Guidelines : - SAR Studies : Systematically replace the chloroethyl group with fluorinated or methylsulfonyl analogs to balance reactivity and stability .
- In Silico Docking : Predict binding affinities to targets like DNA gyrase (antimicrobial) or EGFR (anticancer) .
Basic: What are the key challenges in achieving high purity and yield during synthesis?
Answer:
- By-Product Formation : Over-alkylation or ring-opening side reactions occur under harsh conditions. Mitigate via:
- Stepwise Reactions : Isolate intermediates (e.g., thioamide precursors) before cyclization .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
- Moisture Sensitivity : Chloroethyl groups are prone to hydrolysis. Use anhydrous solvents and inert atmospheres .
Advanced: What mechanistic insights can be gained from studying oxidation/reduction behavior of this compound?
Answer:
- Oxidation : Hydrogen peroxide converts the thiazole sulfur to sulfoxide, altering ring aromaticity and bioactivity .
- Reduction : Sodium borohydride reduces the pyrimidinone carbonyl to an alcohol, enabling functionalization (e.g., esterification) .
Analytical Approaches : - Cyclic Voltammetry : Measure redox potentials to assess stability under physiological conditions.
- LC-MS : Track degradation pathways (e.g., dechlorination or ring cleavage) .
Basic: How does solvent choice impact the synthesis and stability of this compound?
Answer:
- Polar Solvents (DMF, DMSO) : Enhance solubility of intermediates but may promote decomposition at high temperatures.
- Acetic Acid : Facilitates cyclization via protonation of carbonyl groups but risks ester hydrolysis .
Recommendations : - Use DMF for room-temperature alkylation.
- Switch to toluene for high-temperature steps to avoid side reactions .
Advanced: What computational tools are valuable for predicting the reactivity and properties of novel analogs?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., proteins) .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
